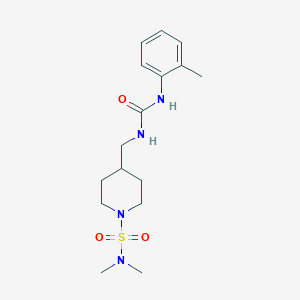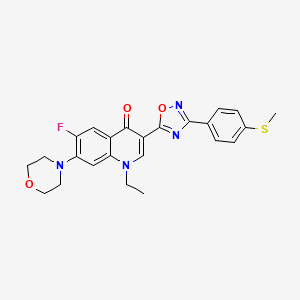![molecular formula C17H18N2O3S B2553165 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one CAS No. 898450-46-9](/img/structure/B2553165.png)
4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one" is a derivative of quinazolinone, a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related quinazolinone derivatives, which can provide insights into the general characteristics and potential applications of the compound.
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves strategies such as S-arylation, as seen in the synthesis of 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one . This method is noted for its simplicity and high conversion rates with short reaction times. Although the exact synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often characterized using techniques such as crystal structure analysis and Hirshfeld surface analysis. For instance, the paper on 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one provides detailed crystallographic data and discusses the refinement of non-hydrogen atoms and theoretical placement of hydrogen atoms . Such analyses are crucial for understanding the three-dimensional conformation and potential intermolecular interactions of the compound.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, including reactions with chlorosulfonic acid followed by amidation with ammonia gas, as described for the synthesis of 2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl] benzene-1-sulfonamide . These reactions are important for modifying the structure and properties of the compound to suit specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can be inferred from empirical formulas, crystal system parameters, and spectroscopic data such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These properties are essential for predicting the behavior of the compound under various conditions and for its identification and characterization.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has focused on developing novel synthesis methods for quinazolinone derivatives due to their significant biological activities. For example, Kut et al. (2020) explored the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, showcasing innovative approaches to generating these compounds with potential bioactive properties (Kut, Onysko, & Lendel, 2020).
Biological and Pharmacological Activities
Derivatives of quinazolinone have demonstrated a broad spectrum of biological and pharmacological activities. Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and investigated their analgesic, anti-inflammatory, and ulcerogenic behaviors, identifying compounds with significant activity while exhibiting low ulcerogenic potential (Alagarsamy, Gopinath, Parthiban, Rao, Murali, & Solomon, 2011).
Antimicrobial and Antiviral Activities
Patel et al. (2010) explored the synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones, revealing remarkable antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Patel, Patel, Patel, Shaikh, & Patel, 2010).
Antitubercular and Anti-inflammatory Agents
Further studies have identified quinazolinone derivatives as potent antitubercular agents. Maurya et al. (2013) synthesized various substituted benzo[h]quinazolines and evaluated their in vitro anti-tubercular activity, with some compounds exhibiting significant activity against Mycobacterium tuberculosis (Maurya, Verma, Alam, Pandey, Pathak, Sharma, Srivastava, Negi, & Gupta, 2013).
Propriétés
IUPAC Name |
4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-12-8-6-11(7-9-12)15(20)10-23-16-13-4-2-3-5-14(13)18-17(21)19-16/h6-9H,2-5,10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTVFENSRHUVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=O)NC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methylbenzamide](/img/structure/B2553082.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2553087.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2553090.png)
![{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2553091.png)
![N-[3-Oxo-3-[2-(prop-2-enoylamino)ethylamino]propyl]-1H-indazole-3-carboxamide](/img/structure/B2553093.png)
![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2553095.png)

![9-(3,4-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide](/img/structure/B2553098.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2553100.png)
